PROTAC B-Raf degrader 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC B-Raf degrader 1 is a proteolysis-targeting chimera (PROTAC) designed for the degradation of the B-Raf protein. This compound is based on a Cereblon ligand and exhibits anti-cancer activity . It is used primarily in scientific research to study the degradation of B-Raf, a protein involved in cell growth and division, which is often mutated in various cancers .
Wirkmechanismus
PROTAC B-Raf degrader 1 works by recruiting the B-Raf protein to the ubiquitin-proteasome system for degradation . The compound forms a ternary complex with the B-Raf protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of B-Raf . This process effectively reduces the levels of B-Raf in cells, disrupting the signaling pathways that promote cancer cell growth and survival .
Vorteile Und Einschränkungen Für Laborexperimente
PROTAC B-Raf degrader 1 has several advantages for lab experiments. It is a highly specific molecule that targets B-Raf, which reduces off-target effects. It also has a long half-life, which allows for sustained inhibition of B-Raf. However, there are also limitations to using this compound in lab experiments. The molecule is complex to synthesize, which can limit its availability. In addition, it may not be effective in all cancer types, which requires further research.
Zukünftige Richtungen
There are several future directions for the development of PROTAC B-Raf degrader 1. One direction is to optimize the molecule for clinical use, including improving its pharmacokinetic properties and reducing toxicity. Another direction is to investigate the efficacy of the molecule in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further research is needed to determine the effectiveness of this compound in different cancer types and to identify biomarkers that can predict response to the molecule.
Conclusion
In conclusion, this compound is a promising targeted protein degradation agent that has the potential to revolutionize cancer treatment. It works by inducing the degradation of B-Raf, a key driver of cancer cell growth and survival. The molecule has been extensively studied in preclinical models of cancer and has shown promising results. However, further research is needed to optimize the molecule for clinical use and to determine its effectiveness in different cancer types.
Synthesemethoden
PROTAC B-Raf degrader 1 is synthesized using a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the preparation of the key intermediate, which is then subjected to further reactions to produce the final product. The process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
PROTAC B-Raf degrader 1 has a wide range of scientific research applications, including:
Chemistry: Used to study the degradation of target proteins and the effects of protein knockdown on cellular processes.
Biology: Employed in research on cell signaling pathways and the role of B-Raf in cancer development.
Medicine: Investigated for its potential therapeutic applications in treating cancers with B-Raf mutations.
Biochemische Analyse
Biochemical Properties
PROTAC B-Raf Degrader 1 plays a significant role in biochemical reactions. It interacts with B-Raf, a protein involved in sending signals inside cells and which is part of the MAPK signaling pathway . The interaction between this compound and B-Raf leads to the degradation of B-Raf .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by accelerating the degradation of B-Raf, which in turn affects the expression of Mcl-1, a protein that plays a crucial role in cell survival and is a downstream target of B-Raf .
Molecular Mechanism
The molecular mechanism of action of this compound involves the recruitment of the ubiquitin-proteasome system to degrade B-Raf. This process impacts the expression of Mcl-1, thereby influencing cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits changes in its effects over time. After 24 hours of incubation with a concentration of 20 μM, it achieved an apoptosis rate of 76.70% (64.00% early apoptosis, 12.70% late apoptosis) in MCF-7 cells .
Metabolic Pathways
This compound is involved in the MAPK signaling pathway through its interaction with B-Raf . The degradation of B-Raf can influence this pathway, potentially affecting metabolic flux or metabolite levels.
Vorbereitungsmethoden
The synthesis of PROTAC B-Raf degrader 1 involves multiple steps, including the preparation of the Cereblon ligand and the B-Raf targeting moiety, followed by their conjugation through a linker . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
PROTAC B-Raf degrader 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
PROTAC B-Raf degrader 1 is unique in its ability to selectively degrade the B-Raf protein. Similar compounds include other PROTACs targeting different proteins, such as:
PROTAC VHL: Targets the von Hippel-Lindau protein for degradation.
PROTAC MDM2: Targets the MDM2 protein for degradation.
PROTAC cIAP1: Targets the cellular inhibitor of apoptosis protein 1 for degradation.
These compounds share a similar mechanism of action but differ in their target proteins and specific applications .
Eigenschaften
IUPAC Name |
N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37N5O12S/c1-50-21-15-28(52-3)22(29(16-21)53-4)12-13-54(48,49)19-20-8-10-27(51-2)25(14-20)37-17-31(43)38-18-32(44)39-24-7-5-6-23-33(24)36(47)41(35(23)46)26-9-11-30(42)40-34(26)45/h5-8,10,12-16,26,37H,9,11,17-19H2,1-4H3,(H,38,43)(H,39,44)(H,40,42,45)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOFJSISJOOLNX-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37N5O12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.